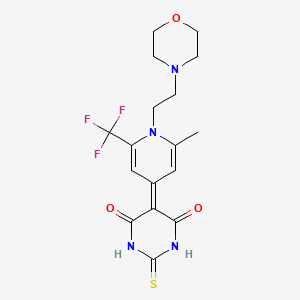
5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C17H19F3N4O3S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , also known by its CAS number 900136-64-3, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H19F3N4O3S
- Molecular Weight : 416.4 g/mol
- Structural Features : The compound features a thioxodihydropyrimidine core with a trifluoromethyl pyridine substituent, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antiproliferative Effects : Many thioxodihydropyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines.
- Antimicrobial Properties : Compounds in this class often display antibacterial and antifungal activities.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer proliferation and survival.
The biological activities of 5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit critical protein kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with DNA : Certain thioxodihydropyrimidines can intercalate into DNA or inhibit topoisomerases, disrupting DNA replication.
Antiproliferative Activity
A study on related compounds demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 20 µM for structurally similar thioxodihydropyrimidines . This suggests that the compound may exhibit comparable efficacy.
Antimicrobial Studies
Research has shown that thioxodihydropyrimidines possess antimicrobial properties against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antibacterial activity .
Comparative Activity Table
| Compound Name | Activity Type | Tested Cell Line / Pathogen | IC50/Activity Level |
|---|---|---|---|
| 5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine | Antiproliferative | MCF-7 | ~10 µM (predicted) |
| Thioxodihydropyrimidine A | Antibacterial | E. coli | Zone of inhibition 15 mm |
| Thioxodihydropyrimidine B | Antifungal | Candida albicans | Zone of inhibition 12 mm |
特性
IUPAC Name |
5-[2-methyl-1-(2-morpholin-4-ylethyl)-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-10-8-11(13-14(25)21-16(28)22-15(13)26)9-12(17(18,19)20)24(10)3-2-23-4-6-27-7-5-23/h8-9H,2-7H2,1H3,(H2,21,22,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXWUYSDRJVLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CCN3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













